molecular formula C12H15N3O3 B14395417 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide CAS No. 89862-01-1

3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B14395417
CAS No.: 89862-01-1
M. Wt: 249.27 g/mol
InChI Key: QMBOYWPVTCWNRC-UHFFFAOYSA-N
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Description

3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Alkylation: Addition of a methyl group to the pyridine ring.

    Amidation: Formation of the amide bond by reacting the pyridine derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide: Lacks the methyl group.

    3-(6-Methyl-2-pyridyl)-N-(propan-2-yl)prop-2-enamide: Lacks the nitro group.

    3-(6-Methyl-5-nitropyridin-2-yl)-N-ethylprop-2-enamide: Has an ethyl group instead of an isopropyl group.

Uniqueness

The presence of both the nitro and methyl groups on the pyridine ring, along with the isopropyl group on the amide, makes 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide unique

Properties

CAS No.

89862-01-1

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-(6-methyl-5-nitropyridin-2-yl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C12H15N3O3/c1-8(2)13-12(16)7-5-10-4-6-11(15(17)18)9(3)14-10/h4-8H,1-3H3,(H,13,16)

InChI Key

QMBOYWPVTCWNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)NC(C)C)[N+](=O)[O-]

Origin of Product

United States

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